(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
CAS No.: 2098046-58-1
Cat. No.: VC3200295
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098046-58-1 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | (6-ethoxypyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H16N2O3/c1-2-17-11-4-3-9(7-13-11)12(16)14-6-5-10(15)8-14/h3-4,7,10,15H,2,5-6,8H2,1H3 |
| Standard InChI Key | UGKMLUHXFBQTEV-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)O |
| Canonical SMILES | CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)O |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone consists of two primary structural components: a 6-ethoxypyridin-3-yl group and a 3-hydroxypyrrolidin-1-yl group, connected by a methanone (carbonyl) linkage. The structure features a pyridine ring with an ethoxy substituent at position 6, a carbonyl group connecting the pyridine ring at position 3, a pyrrolidine ring connected to the carbonyl via the nitrogen atom, and a hydroxyl group at position 3 of the pyrrolidine ring. Based on structural analysis, the molecular formula is C12H16N2O3.
The compound's structural elements can be compared to related molecules in the literature. For instance, the 6-ethoxypyridin-3-yl moiety appears in compounds such as (6-ethoxypyridin-3-yl)methanol, which has been synthesized from (6-chloropyridin-3-yl)methanol using sodium ethoxide in ethanol . Similarly, the carbonyl linkage between heterocyclic systems is observed in compounds like (6-ethoxypyridin-3-yl)-[(3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone .
Physical and Chemical Properties
While specific experimental data for (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is limited, properties can be predicted based on structurally similar compounds. The table below presents estimated physicochemical properties derived from analysis of related compounds:
The compound likely exhibits moderate lipophilicity due to the balance between hydrophobic (ethoxy and pyrrolidine ring) and hydrophilic (hydroxyl and carbonyl) moieties. This suggests potential for both aqueous solubility and membrane permeability, properties relevant for pharmaceutical applications.
Synthetic Approaches and Preparation Methods
Alternative Synthetic Strategies
Alternative synthetic routes might include:
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Direct coupling of 6-ethoxypyridine-3-carboxylic acid with 3-hydroxypyrrolidine using coupling reagents such as HATU, EDC/HOBt, or DCC/NHS.
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Starting from 6-ethoxypyridine-3-carbonyl chloride and reacting directly with 3-hydroxypyrrolidine in the presence of a base.
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Employing protection-deprotection strategies if selective functionalization is required, particularly to control regioselectivity in the pyrrolidine ring hydroxylation.
The choice of synthetic route would depend on factors such as reagent availability, desired scale, and specific stereochemical requirements, particularly regarding the hydroxypyrrolidine chiral center.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure of (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, characteristic NMR signals can be predicted:
Proton NMR (1H-NMR) Expectations
The 1H-NMR spectrum would likely display:
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Aromatic protons of the pyridine ring: three signals at approximately δ 8.7-8.9 (H-2), δ 7.9-8.1 (H-4), and δ 6.7-6.9 (H-5) ppm
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Ethoxy group: a quartet at δ 4.3-4.5 ppm (OCH2) and a triplet at δ 1.3-1.5 ppm (CH3)
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Pyrrolidine ring: complex multiplets at δ 3.4-3.8 ppm (N-CH2) and δ 1.9-2.2 ppm (CH2)
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Hydroxyl proton: a broad singlet at approximately δ 4.5-5.0 ppm
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Methine proton at C-3 of pyrrolidine: a multiplet at approximately δ 4.2-4.4 ppm
Carbon-13 NMR (13C-NMR) Expectations
The 13C-NMR spectrum would likely show:
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Carbonyl carbon: signal at approximately δ 165-170 ppm
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Aromatic carbons: signals between δ 110-160 ppm
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Ethoxy carbons: signals at approximately δ 61-64 ppm (OCH2) and δ 14-16 ppm (CH3)
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Pyrrolidine carbons: signals at approximately δ 70-75 ppm (C-3, bearing hydroxyl), δ 45-55 ppm (N-CH2), and δ 30-35 ppm (CH2)
Mass Spectrometry
For (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, mass spectrometry would likely show:
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Molecular ion peak [M]+ at m/z 236 corresponding to the molecular formula C12H16N2O3
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Fragment ions potentially including:
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[M-OH]+ at m/z 219
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[M-C2H5]+ at m/z 207
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Pyrrolidine fragment at m/z 86
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6-Ethoxypyridine fragment at m/z 122
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Infrared Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching: broad band at 3300-3600 cm-1
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C=O stretching (amide): strong band at 1630-1650 cm-1
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C=N and C=C stretching (pyridine): multiple bands at 1400-1600 cm-1
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C-O stretching (ethoxy): bands at 1000-1300 cm-1
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C-N stretching (amide): bands at 1200-1350 cm-1
Comparative Analysis with Related Compounds
Structural Comparisons
Table 2: Structural comparison with related compounds
This comparative analysis reveals that while several compounds share structural elements with (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, none combine the same arrangement of features, suggesting potential for unique chemical and biological properties.
Property Comparisons
Table 3: Comparison of physicochemical properties
This comparison highlights that (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone likely possesses intermediate properties between simpler compounds like (6-ethoxypyridin-3-yl)methanol and more complex structures like (6-ethoxypyridin-3-yl)-[(3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone, potentially offering a balance of synthetic accessibility and structural complexity.
Synthetic Challenges and Considerations
Stereochemical Control
A significant synthetic challenge in preparing (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is controlling the stereochemistry at the C-3 position of the pyrrolidine ring. The hydroxyl group creates a chiral center, potentially resulting in R and S enantiomers with potentially different biological activities. Strategies for stereoselective synthesis might include:
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Starting with enantiomerically pure 3-hydroxypyrrolidine
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Employing asymmetric synthesis techniques
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Separation of enantiomers via chiral chromatography
Reactivity Considerations
The presence of multiple functional groups presents potential challenges in synthesis:
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The basic pyridine nitrogen might interfere with certain reactions
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The hydroxyl group could compete in acylation reactions
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The ethoxy group could be susceptible to cleavage under certain conditions
These challenges necessitate careful selection of reaction conditions and potentially the use of protecting group strategies to achieve selective transformations.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes to (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, including:
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Microwave-assisted synthesis for reduced reaction times
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Flow chemistry approaches for scaled production
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Green chemistry methods employing environmentally friendly reagents and solvents
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Stereoselective synthesis techniques to access specific enantiomers
Biological Evaluation
Comprehensive biological screening could reveal potential applications, focusing on:
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Enzyme inhibition assays, particularly for kinases given the precedent of pyridine-containing inhibitors
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Receptor binding studies, especially for receptors where related compounds have shown activity
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Cell-based assays to identify effects on cellular pathways and potential therapeutic applications
Structural Modifications
Systematic structural modifications could lead to compounds with enhanced properties:
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Variation of the substituent at position 6 of the pyridine ring
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Modification of the hydroxyl group position on the pyrrolidine ring
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Introduction of additional functional groups to enhance specificity or pharmacokinetic properties
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